4-(2,5-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid 4-(2,5-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18109742
InChI: InChI=1S/C12H13F2NO2/c1-15-5-9(10(6-15)12(16)17)8-4-7(13)2-3-11(8)14/h2-4,9-10H,5-6H2,1H3,(H,16,17)
SMILES:
Molecular Formula: C12H13F2NO2
Molecular Weight: 241.23 g/mol

4-(2,5-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC18109742

Molecular Formula: C12H13F2NO2

Molecular Weight: 241.23 g/mol

* For research use only. Not for human or veterinary use.

4-(2,5-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid -

Specification

Molecular Formula C12H13F2NO2
Molecular Weight 241.23 g/mol
IUPAC Name 4-(2,5-difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C12H13F2NO2/c1-15-5-9(10(6-15)12(16)17)8-4-7(13)2-3-11(8)14/h2-4,9-10H,5-6H2,1H3,(H,16,17)
Standard InChI Key KIENPEZNKMOXBH-UHFFFAOYSA-N
Canonical SMILES CN1CC(C(C1)C(=O)O)C2=C(C=CC(=C2)F)F

Introduction

4-(2,5-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids. It features a pyrrolidine ring substituted with a 2,5-difluorophenyl group and a carboxylic acid functional group. The presence of fluorine atoms in the phenyl ring significantly influences its chemical properties and biological activity, making it a subject of interest in various fields of research, particularly in pharmaceuticals and medicinal chemistry.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
4-(2-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acidC12H14ClNO2Contains chlorine instead of fluorine; different biological activity profile.
4-(3,4-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acidC12H13F2NO2Similar fluorinated structure but different substitution pattern; potential variations in reactivity.
4-(2,6-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acidC12H13F2NO2Another fluorinated variant; may exhibit distinct pharmacological properties due to positional differences.

Synthesis and Characterization

The synthesis of 4-(2,5-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, pressure, and pH to ensure high yields and purity of the final product. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Biological Activities and Potential Applications

Research indicates that 4-(2,5-Difluorophenyl)-1-methylpyrrolidine-3-carboxylic acid exhibits notable biological activities. Its structure suggests potential interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest it may have applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Mechanism of Action and Interaction Studies

The mechanism of action for this compound is largely dependent on its interactions within biological systems. Compounds with similar structures have shown potential as therapeutic agents. Research into its mechanism often involves pharmacological assays to evaluate its efficacy and potency against specific biological targets.

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